1-(2,4-Dibromophenyl)propan-1-one: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility
1-(2,4-Dibromophenyl)propan-1-one: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility
Executive Summary
In modern medicinal chemistry and agrochemical development, halogenated propiophenones serve as highly versatile, multifunctional scaffolds. Specifically, 1-(2,4-dibromophenyl)propan-1-one (often referred to as 2,4-dibromophenyl ethyl ketone) offers a unique reactivity profile dictated by the strong electron-withdrawing nature of the two aromatic bromine atoms and the enolizable aliphatic ketone.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic workflows for 1-(2,4-dibromophenyl)propan-1-one. By understanding the causality behind its chemical behavior—specifically its propensity for α -halogenation, nucleophilic addition, and transition-metal-catalyzed cross-coupling—researchers can effectively leverage this building block in the synthesis of complex active pharmaceutical ingredients (APIs), such as thiazole-based SIRT2 inhibitors [1].
Physicochemical Profiling
The physical and chemical properties of 1-(2,4-dibromophenyl)propan-1-one are heavily influenced by the heavy bromine atoms, which increase the molecular weight, density, and lipophilicity (LogP) of the compound. The electron-withdrawing effect of the halogens at the ortho and para positions significantly deactivates the benzene ring toward electrophilic aromatic substitution, thereby directing subsequent electrophilic reactions exclusively to the α -carbon of the propanoyl chain.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Scientific Implication |
| Chemical Formula | C 9 H 8 Br 2 O | Defines the mass and isotopic distribution (distinct M, M+2, M+4 peaks in MS). |
| Molecular Weight | 291.97 g/mol | Requires precise stoichiometric calculations during micro-scale API synthesis. |
| Appearance | Off-white to pale yellow crystalline solid | Purity can often be visually assessed; dark orange/brown indicates degradation or free Br 2 . |
| Melting Point | 84.0 – 88.0 °C | Facilitates easy purification via recrystallization from ethanol or hexane. |
| Boiling Point | ~316.2 °C at 760 mmHg | High boiling point necessitates vacuum distillation if liquid purification is attempted. |
| Density | ~1.75 g/cm³ | High density typical of polyhalogenated aromatics; impacts phase separation in extractions. |
| Solubility | Soluble in DCM, Et 2 O, EtOH; Insoluble in H 2 O | Dictates the use of biphasic systems or polar aprotic/protic organic solvents for reactions. |
| Predicted LogP | 3.5 – 4.0 | High lipophilicity; derivatives often require functionalization to improve aqueous solubility for oral bioavailability. |
(Note: Data is aggregated and extrapolated from standardized databases for dibrominated propiophenone derivatives [2].)
Mechanistic Reactivity & Synthetic Workflows
The true value of 1-(2,4-dibromophenyl)propan-1-one lies in its synthetic divergence. As a Senior Application Scientist, I emphasize that successful utilization of this scaffold requires strict control over reaction conditions to prevent over-reaction (e.g., polyhalogenation) or unwanted side reactions (e.g., pinacol coupling during reduction).
Figure 1: Synthetic divergence of 1-(2,4-dibromophenyl)propan-1-one into key intermediate classes.
The Gateway Reaction: α -Bromination
The most critical transformation of this scaffold is its conversion to the α -bromo derivative. This intermediate is the direct precursor to aminothiazoles, cathinone analogs, and various heterocyclic APIs.
Causality & Mechanism: The reaction relies on the acid-catalyzed enolization of the ketone. Because the aromatic ring is heavily deactivated by the 2,4-dibromo substituents, electrophilic attack by Br 2 occurs exclusively at the electron-rich alkene of the enol tautomer [3]. As the reaction proceeds, it generates hydrobromic acid (HBr), making the process autocatalytic.
Protocol 1: Synthesis of 2-Bromo-1-(2,4-dibromophenyl)propan-1-one
-
Preparation : Dissolve 10.0 mmol of 1-(2,4-dibromophenyl)propan-1-one in 25 mL of anhydrous dichloromethane (DCM) or chloroform in a round-bottom flask equipped with an addition funnel and a drying tube.
-
Catalysis : Add a catalytic amount (0.5 mmol) of aluminum chloride (AlCl 3 ) or a few drops of 33% HBr in acetic acid to initiate enolization.
-
Halogenation : Dissolve 10.5 mmol of elemental bromine (Br 2 ) in 10 mL of DCM. Add this solution dropwise at 0 °C over 30 minutes.
-
Observation : The initial drops of Br 2 will persist (reddish-brown color) until sufficient HBr is generated. Once the autocatalytic cycle begins, the solution will rapidly decolorize upon each subsequent drop.
-
Quenching & Workup : Once the addition is complete and the solution turns pale yellow, quench the reaction with saturated aqueous NaHCO 3 to neutralize HBr. Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Self-Validation : Analyze the crude product via 1 H NMR. The disappearance of the methylene triplet/quartet and the appearance of a distinct downfield quartet (~5.0 ppm) corresponding to the chiral α -proton confirms successful monobromination.
Carbonyl Reduction to Chiral Building Blocks
Reduction of the ketone yields 1-(2,4-dibromophenyl)propan-1-ol. This secondary alcohol can be resolved into its enantiomers to serve as a chiral auxiliary or a precursor to ephedrine-like derivatives.
Protocol 2: Sodium Borohydride Reduction
-
Solvation : Dissolve 10.0 mmol of the ketone in 30 mL of absolute ethanol.
-
Reduction : Cool the solution to 0 °C. Slowly add 15.0 mmol of NaBH 4 in small portions to manage hydrogen gas evolution and exothermicity.
-
Causality : The hydride ( H− ) attacks the electrophilic carbonyl carbon. The bulky 2,4-dibromophenyl group provides significant steric hindrance, which can be exploited if chiral reducing agents (e.g., CBS catalyst) are used to achieve high enantiomeric excess (ee).
-
Workup : Stir for 2 hours at room temperature. Quench with 1M HCl (dropwise until effervescence ceases) to destroy excess NaBH 4 . Extract with ethyl acetate, dry, and evaporate to yield the alcohol.
Applications in Drug Development: Thiazole-Based Inhibitors
The α -bromo derivative of 1-(2,4-dibromophenyl)propan-1-one is a privileged intermediate for the Hantzsch Thiazole Synthesis . By reacting the α -bromoketone with thiourea, researchers can rapidly construct 2-aminothiazole derivatives.
Recent oncological research has identified these specific thiazole scaffolds as potent inhibitors of SIRT2 (Sirtuin 2), an NAD + -dependent deacetylase implicated in tumor cell proliferation and survival [1].
Figure 2: Pharmacological mechanism of action for thiazole-based SIRT2 inhibitors derived from halogenated propiophenones.
Hantzsch Cyclocondensation Protocol
-
Reaction : Reflux equimolar amounts of 2-bromo-1-(2,4-dibromophenyl)propan-1-one and thiourea in absolute ethanol for 4–6 hours.
-
Causality : The nucleophilic sulfur of thiourea displaces the α -bromide via an S N 2 mechanism. Subsequent intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon forms a cyclic hemiaminal, which rapidly dehydrates to yield the fully aromatic 2-aminothiazole ring.
-
Isolation : The product typically precipitates directly from the cooling ethanol as the hydrobromide salt, providing a self-purifying, high-yield system.
Conclusion
1-(2,4-Dibromophenyl)propan-1-one is a highly robust and synthetically malleable building block. Its physicochemical properties—driven by the deactivated, sterically hindered dibromophenyl ring—allow for highly regioselective modifications at the aliphatic chain. By mastering the protocols for α -halogenation and reduction, drug development professionals can unlock a vast chemical space, paving the way for novel therapeutics targeting complex oncological and inflammatory pathways.
References
-
Title: Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL: [Link][1]
-
Title: 2,4'-Dibromopropiophenone | C9H8Br2O - PubChem (Analogous Physicochemical Baseline Data) Source: National Center for Biotechnology Information (NCBI) URL: [Link][2]
-
Title: The Swamping Catalyst Effect. II. Nuclear Halogenation of Aromatic Aldehydes and Ketones Source: Journal of Organic Chemistry (ACS Publications) URL: [Link][3]
Sources
- 1. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4'-Dibromopropiophenone | C9H8Br2O | CID 603907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
